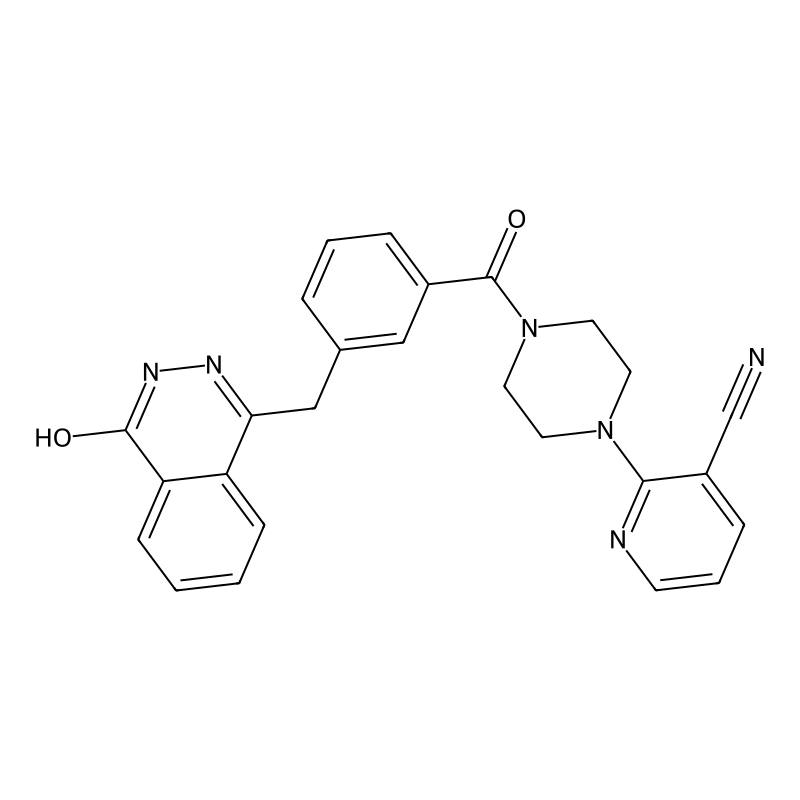

2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- PubChem: The National Institutes of Health's PubChem database provides basic information about the compound, including its chemical structure and identifiers, but no mention of specific research applications [].

- Biologically Relevant Small Molecules: Resources like the Biological Magnetic Resonance Bank (BMRB) list the compound as part of their database of biologically relevant small molecules, but details on its function are not available [].

Further Research:

While there's no clear information on specific applications, continued exploration through scientific databases and literature reviews might reveal research efforts involving this compound. Here are some resources for further investigation:

- SCIENTIFIC ABSTRACTS: Databases like PubMed and Web of Science can be searched using the compound's name or identifiers to find scientific articles that mention it. These articles might shed light on its potential research applications.

- Patent Databases: Searching patent databases like Espacenet or USPTO might reveal patents where this compound is claimed as part of an invention. Patents often describe the potential uses of a compound.

The compound 2-[4-[3-[(4-Oxidanylidene-3-h-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its structure comprises multiple functional groups, including a pyridine ring, a piperazine moiety, and a phthalazine derivative, which contribute to its biological activity and potential therapeutic applications. The molecular formula is C24H24N4O, and it has a molecular weight of approximately 396.48 g/mol .

- Nucleophilic substitutions at the carbonyl carbon of the piperazine or phenyl groups.

- Electrophilic aromatic substitutions on the phenyl ring, which can be modified to enhance biological activity.

- Hydrolysis of the carbonitrile group under acidic or basic conditions, potentially leading to the formation of carboxylic acid derivatives.

These reactions can be utilized to synthesize analogs or derivatives that may exhibit improved pharmacological properties.

Preliminary studies suggest that 2-[4-[3-[(4-Oxidanylidene-3-h-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile exhibits notable biological activities, particularly as an inhibitor of specific enzymes involved in disease pathways. It has shown potential in:

- Anticancer activity, possibly through inhibition of tumor growth via modulation of signaling pathways.

- Anti-inflammatory effects, which may be attributed to its ability to inhibit key inflammatory mediators.

Further studies are needed to elucidate the precise mechanisms of action and therapeutic potential.

The synthesis of this compound generally involves multi-step organic synthesis techniques. A typical synthetic route may include:

- Formation of the phthalazine derivative through cyclization reactions involving appropriate precursors.

- Coupling reactions to attach the phenyl and piperazine groups, often utilizing coupling agents or catalysts.

- Final modifications, such as adding the carbonitrile group through nucleophilic substitution or other methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

This compound has potential applications in various fields:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer and inflammatory diseases.

- Chemical Biology: As a tool for studying biological pathways related to its mechanism of action.

Its unique structure allows for further modification, making it a versatile scaffold in medicinal chemistry.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Key aspects include:

- Binding Affinity: Assessing how well the compound binds to target proteins or enzymes.

- Selectivity: Evaluating its specificity against similar targets to minimize side effects.

Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to study these interactions quantitatively.

Several compounds share structural similarities with 2-[4-[3-[(4-Oxidanylidene-3-h-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile. Here are some examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-(Piperazin-1-Yl)pyridine-3-carbonitrile | Contains a piperazine and pyridine structure | Simpler structure, less functional diversity |

| 30J | Contains a phthalazine derivative | Includes chlorine substituents affecting reactivity |

| 5-(Cyanophenyl)(1-methyl-imidazol-5-yl)methoxy-pyridine | Features imidazole and cyanophenyl groups | Different heterocyclic component |